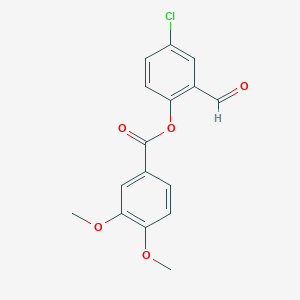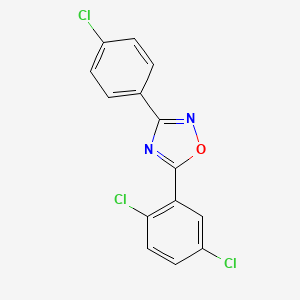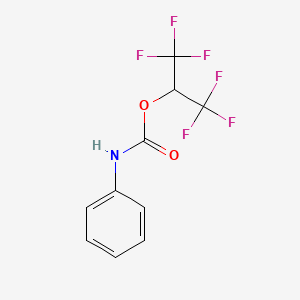
2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate, also known as TFEC, is a chemical compound that has been widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents like methanol and acetone. TFEC has been found to have various applications in the field of biochemistry, pharmacology, and organic chemistry.
Mecanismo De Acción
2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate inhibits acetylcholinesterase by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from breaking down acetylcholine, which leads to an accumulation of acetylcholine in the synaptic cleft. This results in an increase in cholinergic neurotransmission, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate has been found to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can have a positive effect on mood and cognition. 2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate has also been found to have anti-inflammatory and antioxidant properties, which can have a protective effect on cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate has several advantages for lab experiments. It is a stable and highly pure compound that can be easily synthesized in large quantities. 2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate is also a versatile reagent that can be used in various types of reactions. However, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate has some limitations as well. It is a toxic compound that requires proper handling and disposal. 2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate is also a relatively expensive reagent compared to other commonly used reagents.
Direcciones Futuras
There are several future directions for the use of 2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate in scientific research. One potential application is in the development of new drugs for the treatment of Alzheimer's disease. 2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate has been found to be an effective inhibitor of acetylcholinesterase, which is a target for Alzheimer's drugs. Another potential application is in the synthesis of new organic compounds with potential pharmaceutical or industrial applications. 2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate can be used as a building block for the synthesis of various organic compounds. Finally, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate can be used as a derivatizing agent in the analysis of various compounds by GC-MS. This can lead to the development of new analytical methods for the detection and quantification of various compounds.
Métodos De Síntesis
The synthesis of 2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate involves the reaction of 2,2,2-trifluoro-1-(trifluoromethyl)ethyl isocyanate with phenol under basic conditions. The reaction takes place in an organic solvent like dichloromethane or ethyl acetate. The product is then purified by recrystallization or column chromatography. The yield of the reaction is usually high, and the purity of the product is also good.
Aplicaciones Científicas De Investigación
2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate has been used in various scientific research studies. It has been found to be an effective inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. 2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate has also been used as a reagent in the synthesis of various organic compounds like ureas, carbamates, and thiocarbamates. In addition, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl phenylcarbamate has been used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) analysis of various compounds.
Propiedades
IUPAC Name |
1,1,1,3,3,3-hexafluoropropan-2-yl N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F6NO2/c11-9(12,13)7(10(14,15)16)19-8(18)17-6-4-2-1-3-5-6/h1-5,7H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMJZSGYPIWRIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoro-1-trifluoromethylethyl phenylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

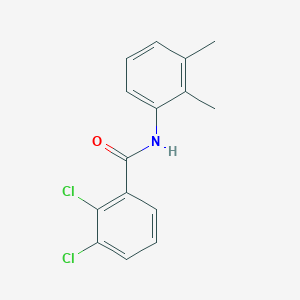
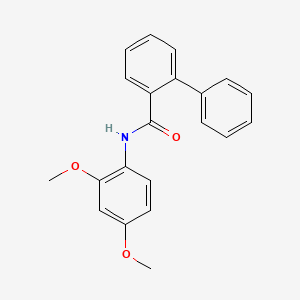
![2-[(2-chlorobenzyl)thio]-N-cyclopentylacetamide](/img/structure/B5765693.png)
![1-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5765704.png)
![2-phenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]acetamide](/img/structure/B5765712.png)
![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5765718.png)
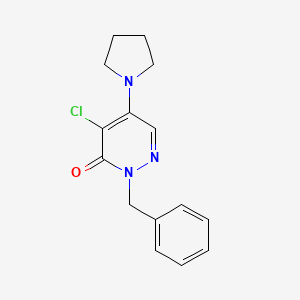

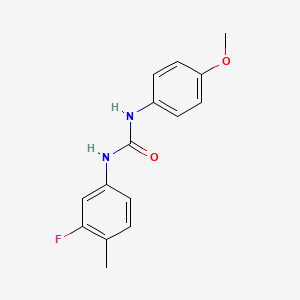
![3-(3,4-dimethoxyphenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5765745.png)
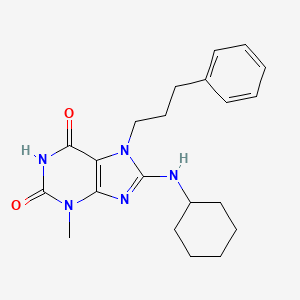
![6-hydroxy-5,7-dimethylspiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indol]-2'(1'H)-one](/img/structure/B5765751.png)
